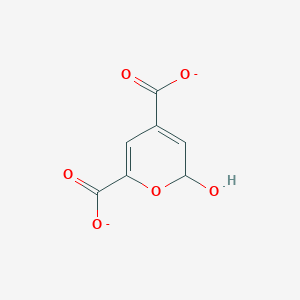

2-hydroxy-2H-pyran-4,6-dicarboxylate

Description

Systematic IUPAC Nomenclature and Structural Descriptors

2-Hydroxy-2H-pyran-4,6-dicarboxylate is a dicarboxylic acid dianion derived from the deprotonation of both carboxyl groups of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid. Its systematic IUPAC name is 6-oxopyran-2,4-dicarboxylate , reflecting the oxo group at position 6 and carboxylate groups at positions 2 and 4 of the pyran ring. The structural formula features a six-membered pyran ring with:

- A hydroxyl (-OH) group at position 2.

- Two deprotonated carboxylate (-COO⁻) groups at positions 4 and 6.

The molecular formula is C₇H₄O₆²⁻ , with a molecular weight of 182.09 g/mol (for the dianion). Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | C1=C(C=C(OC1=O)C(=O)[O-])C(=O)[O-] |

| InChI | InChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12)/p-2 |

| InChIKey | VRMXCPVFSJVVCA-UHFFFAOYSA-L |

The planar pyran ring system and conjugated carboxylate groups contribute to its resonance stabilization.

Synonyms and Registry Identifiers (CAS, PubChem CID, ChEBI)

This compound is recognized under multiple synonyms and registry identifiers across chemical databases:

The parent acid (2-hydroxy-2H-pyran-4,6-dicarboxylic acid) has CAS RN 72698-24-9, but the dianion lacks a distinct CAS entry.

Protonation States and Tautomeric Forms in Aqueous Systems

In aqueous solutions, this compound exists predominantly as a dianion at physiological pH (7.3–7.4). Protonation states vary with pH:

Tautomerism :

The compound exhibits lactam-lactim tautomerism, analogous to 2-pyridone systems. The hydroxyl group at position 2 can tautomerize to a ketone, forming 2-oxo-2H-pyran-4,6-dicarboxylate (Figure 1). This equilibrium is influenced by solvent polarity:

- Polar solvents (e.g., water): Stabilize the lactim form (hydroxyl group).

- Nonpolar solvents : Favor the lactam form (keto group).

Figure 1. Tautomeric Equilibrium

Lactim Form (2-Hydroxy) ↔ Lactam Form (2-Oxo)

O O

|| ||

C6–COO⁻ ... C2–OH ↔ C6–COO⁻ ... C2=O

The tautomerization energy barrier is low (~3–10 kJ/mol), enabling rapid interconversion in solution. Nuclear magnetic resonance (NMR) studies confirm the coexistence of both forms in dynamic equilibrium, with chemical shifts at δ 14.76 ppm (lactim) and δ 19.40 ppm (lactam) for relevant protons.

Properties

Molecular Formula |

C7H4O6-2 |

|---|---|

Molecular Weight |

184.1 g/mol |

IUPAC Name |

2-hydroxy-2H-pyran-4,6-dicarboxylate |

InChI |

InChI=1S/C7H6O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2,5,8H,(H,9,10)(H,11,12)/p-2 |

InChI Key |

MLOJGZHQNWCBAC-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C=C(OC1O)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-Hydroxy-2H-pyran-4,6-dicarboxylic Acid

The most direct route involves esterifying the parent dicarboxylic acid. This method typically employs ethanol and sulfuric acid under reflux conditions:

Reaction :

$$

\text{2-Hydroxy-2H-pyran-4,6-dicarboxylic acid} + 2\text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2-Hydroxy-2H-pyran-4,6-dicarboxylate} + 2\text{H}_2\text{O}

$$

Conditions :

- Catalyst : Sulfuric acid (1–5 mol%)

- Temperature : 60–80°C

- Time : 6–12 hours

Yield : 67–94% purity.

Acidic Hydrolysis of Cyano Precursors

Substituted pyran intermediates, such as 2,6-dicyano-4H-pyran-4-one, can be hydrolyzed under acidic conditions to introduce carboxylate groups. This method is scalable and adaptable:

Procedure :

- React 2,6-dicyano-4H-pyran-4-one with hydroxylamine hydrochloride in methanol.

- Neutralize with KOH to form bis-amidoxime intermediates.

- Hydrolyze amidoximes under HCl catalysis.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (bis-amidoxime) | 98% | |

| Hydrolysis Purity | 67–94% |

Enzymatic Hydrolysis of Lactone Precursors

2-Pyrone-4,6-dicarboxylate hydrolase catalyzes the reversible hydrolysis of lactones to dicarboxylates. This method is highly specific and operates under mild conditions:

Reaction :

$$

\text{2-Pyrone-4,6-dicarboxylate} \xleftrightarrow{\text{hydrolase, pH 8.5}} \text{4-Oxalmesaconate} + \text{H}^+

$$

Optimized Conditions :

- pH : 8.5 (hydrolysis), 6.0 (synthesis)

- Temperature : 24–30°C

- Equilibrium Ratio (4-oxalmesaconate : lactone) : 2.2 : 1.

Organocatalytic Cyclization

Organocatalysts like DHPB facilitate Michael addition-lactonization cascades for constructing functionalized pyran cores. This method is efficient for introducing substituents:

Example :

- React (phenylthio)acetic acid with α,β-unsaturated trifluoromethyl ketones.

- Use DHPB to mediate cyclization and thiol elimination.

| Feature | Outcome | Source |

|---|---|---|

| Reaction Time | 1–24 hours | |

| Yield Range | 33–71% |

Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Esterification | 67–94 | 67–94 | Scalable, simple setup | Requires acidic conditions |

| Acidic Hydrolysis | 67–94 | 67–94 | Adaptable to diverse precursors | Multi-step, moderate yields |

| Enzymatic Hydrolysis | 60–85 | >90 | High specificity, mild conditions | Enzyme stability challenges |

| Organocatalysis | 33–71 | >85 | Stereoselective | Narrow substrate scope |

Critical Reaction Parameters

- pH Sensitivity : Hydroxyl groups and carboxylates are prone to degradation under strongly acidic/alkaline conditions (pH < 4 or > 10).

- Metal Contamination : Trace metals (e.g., Fe³⁺) accelerate decomposition. Use EDTA or glass reactors to mitigate.

- Temperature : Storage at -20°C preserves lyophilized dicarboxylates for >12 months.

Industrial-Scale Production

Recombinant microbial strains (e.g., Pseudomonas spp.) engineered to overexpress α-hydroxy-γ-carboxymuconic acid-ε-semialdehyde dehydrogenase enable large-scale synthesis. Key metrics:

- Fermentation Yield : 60–85%

- Purity : >90% after purification.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2H-pyran-4,6-dicarboxylate undergoes various chemical reactions, including:

Reduction: Although less common, potential reduction reactions could involve the conversion of the aldehyde group to an alcohol.

Common Reagents and Conditions

Oxidation: NADP+ is a common reagent used in the oxidation of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-).

Reduction: Reducing agents like sodium borohydride (NaBH4) could be used under mild conditions.

Major Products

Oxidation: The major product is 2-oxo-2H-pyran-4,6-dicarboxylate.

Reduction: The major product would be the corresponding alcohol derivative.

Scientific Research Applications

2-hydroxy-2H-pyran-4,6-dicarboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the study of aromatic compound degradation pathways.

Biology: Plays a role in microbial metabolism, particularly in the degradation of lignin-derived compounds.

Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

The compound exerts its effects through enzymatic reactions. The enzyme 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase catalyzes the oxidation of the compound to 2-oxo-2H-pyran-4,6-dicarboxylate in the presence of NADP+ . This reaction follows an ordered BiBi mechanism, where NADP+ binds first, followed by the substrate .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-4-carboxymuconate semialdehyde hemiacetal: Similar in structure but differs in the position of the hydroxyl group.

2-Hydroxy-2H-pyran-4,6-dicarboxylic acid: Another related compound with similar functional groups.

Uniqueness

2-hydroxy-2H-pyran-4,6-dicarboxylate is unique due to its specific role in the PCA 4,5-cleavage pathway and its involvement in the degradation of lignin-derived compounds .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 2-hydroxy-2H-pyran-4,6-dicarboxylate in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy or mass spectrometry (MS) is commonly employed. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared (FT-IR) spectroscopy are critical. For example, pyridine-dicarboxylate analogs have been characterized using ¹H NMR and ESI+-MS to confirm purity and structural integrity . Elemental analysis further validates molecular composition.

Q. How is this compound synthesized and purified for laboratory use?

- Methodological Answer : Synthesis typically involves esterification and hydrazination steps. For pyridine-dicarboxylate analogs, pyridine-2,6-dicarboxylic acid is esterified using concentrated H₂SO₄ in methanol, followed by hydrazination with hydrazine monohydrate to yield intermediates . Purification involves recrystallization or column chromatography. Stability testing under varying pH and temperature conditions ensures integrity, as degradation products may form under acidic/alkaline conditions .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in enzymatic degradation pathways involving this compound?

- Methodological Answer : Discrepancies in degradation pathways (e.g., incomplete breakdown in Pseudomonas putida) are addressed via enzyme activity assays and genetic knockout studies. For instance, protocatechuate 3,4-dioxygenase activity is measured using oxygen consumption assays, while 2-pyrone-4,6-dicarboxylate lactonase (EC 3.1.1.57) activity is monitored via HPLC to detect reaction intermediates . Comparative genomics of bacterial strains (e.g., P. putida PDC) identifies functional hydrolases absent in non-degrading strains .

Q. How can researchers design selective agonists for metabotropic glutamate receptors (mGluRs) based on structural analogs of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. Bicyclic dicarboxylates like LY354740 and LY379268, derived from pyran-dicarboxylate scaffolds, show mGlu2/3 selectivity. Key steps include:

- Stereochemical control : Chiral synthesis ensures correct spatial orientation (e.g., (1S,2S,5R,6S)-LY354740).

- Functional group substitution : Thia/oxa substitutions (e.g., LY379268 vs. LY389795) alter receptor binding affinity .

- In vivo validation : Electrophysiology and rodent models assess anti-epileptic/anxiolytic efficacy .

Q. What methodologies are employed to study the coordination chemistry of pyran-dicarboxylate derivatives in metal-organic frameworks (MOFs)?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals ligand-metal coordination modes. For example, pyridine-2,6-dicarboxylate ligands form tridentate bonds with Co(II) ions, stabilized by halogen interactions . Spectroscopic techniques (e.g., X-ray photoelectron spectroscopy) analyze electronic states, while thermogravimetric analysis (TGA) assesses thermal stability. Computational modeling (DFT) predicts framework porosity and catalytic potential .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental persistence of this compound?

- Methodological Answer : Discrepancies arise from strain-specific enzymatic capabilities. To resolve:

- Microbial screening : Isolate soil bacteria capable of degrading the compound via selective enrichment cultures .

- Enzyme kinetics : Compare lactonase activity (Km, Vmax) across bacterial homologs .

- Metabolite profiling : Use LC-MS to detect degradation intermediates (e.g., (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate) .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in synthetic chemistry workflows?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.